molecular formula C6H10BrCl2N3 B3026680 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 1057338-30-3

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B3026680
CAS No.: 1057338-30-3
M. Wt: 274.97
InChI Key: RZJOUGGNBAYGEB-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound featuring a bicyclic scaffold composed of a fused imidazole and pyrazine ring system. The molecule is substituted with a bromine atom at the 3-position and exists as a dihydrochloride salt, enhancing its solubility for pharmacological applications. Its molecular formula is C₆H₁₀BrCl₂N₃ (molecular weight: 274.97 g/mol), with a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core that enables structural diversity through modifications at multiple positions .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJOUGGNBAYGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856853
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057338-30-3
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride typically involves the following steps:

    Formation of the Imidazo-Pyrazine Ring System: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyrazine ring system. This can be achieved through the reaction of a suitable diamine with a dihalide under basic conditions.

    Bromination: The bromination of the imidazo-pyrazine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the brominated compound to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing functional groups for drug discovery applications.

Key reaction pathways :

Reaction Type Conditions Products Yield Reference
AminationEthanol, 60°C, 12 hrs with excess NH₃3-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride78%
ThiolationDMF, K₂CO₃, 40°C, 8 hrs with thiophenol3-Phenylthio-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride65%
AlkoxylationMethanol, NaH, reflux, 6 hrs3-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride82%

Mechanistic insights :

  • The bromine’s electrophilicity is enhanced by the electron-withdrawing pyrazine ring, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) with amines, thiols, and alkoxides.

  • Steric hindrance from the fused ring system limits substitution to small nucleophiles ( ).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/alkynyl groups at the 3-position, expanding structural diversity.

Representative examples :

Coupling Partner Catalyst System Conditions Products Yield
Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃DMF/H₂O (3:1), 80°C, 24 hrs3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine71%
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60°C, 12 hrs3-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine68%

Notes :

  • Suzuki-Miyaura couplings require anhydrous conditions to prevent hydrolysis of the boronic acid ( ).

  • Sonogashira couplings with terminal alkynes proceed efficiently but may require subsequent desilylation ( ).

Reduction Reactions

The tetrahydroimidazo-pyrazine core remains stable under catalytic hydrogenation, allowing selective modification of substituents.

Experimental data :

Reduction Target Reagents Conditions Outcome
Bromine → HydrogenH₂ (1 atm), Pd/C, EtOHRT, 6 hrs5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (dehalogenation)
Ring saturationH₂ (3 atm), Ra-Ni, NH₃/MeOH100°C, 24 hrsFully saturated imidazolidine-pyrazine derivative (low yield, 32%)

Critical observations :

  • Dehalogenation proceeds quantitatively without ring opening ( ).

  • Full saturation of the fused ring system is challenging due to steric constraints ( ).

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with hydrolysis occurring under strongly acidic or basic conditions:

Hydrolysis pathways :

  • Acidic conditions (pH < 2) : Cleavage of the imidazo-pyrazine ring to form 2-amino-3-bromopyrazine and ethylenediamine derivatives ( ).

  • Basic conditions (pH > 10) : Dehydrohalogenation to yield imidazo[1,2-a]pyrazine derivatives with elimination of HBr ( ).

Kinetic data :

Condition Half-life (25°C) Major Degradants
pH 1.0 (HCl)4.2 hrs2-Amino-3-bromopyrazine, ethylenediamine di-HCl
pH 12.0 (NaOH)8.5 hrs3-Hydroxyimidazo[1,2-a]pyrazine, NaBr

Functionalization of the Pyrazine Ring

The secondary amines in the pyrazine ring undergo alkylation/acylation to modulate solubility and bioactivity:

Reaction Reagents Products Application
N-AlkylationCH₃I, K₂CO₃, DMF5,8-Dimethyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochlorideImproved CNS penetration
N-AcylationAcCl, Et₃N, CH₂Cl₂5-Acetyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochlorideProdrug synthesis

Industrial-Scale Process Considerations

  • Purity control : Residual palladium in cross-coupled products must be <10 ppm (ICH Q3D guidelines) ( ).

  • Solvent selection : DMF and THF are preferred for substitution/coupling, but alternative solvents (e.g., 2-MeTHF) are being adopted for sustainability ( ).

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets:

  • P2X7 Receptor Modulation : This compound has been investigated as a modulator of the P2X7 receptor, which plays a crucial role in inflammatory responses and pain perception. Compounds that can modulate this receptor are of significant interest in developing treatments for pain and inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents .

Neuropharmacology

Research indicates that compounds similar to 3-bromo-tetrahydroimidazo[1,2-a]pyrazine may influence neurotransmitter systems. These compounds could potentially be explored for their effects on:

  • Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of imidazo[1,2-a]pyrazines. The modulation of certain neurotransmitter systems may lead to applications in treating cognitive disorders .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a building block in organic synthesis:

  • Chemical Synthesis : It can be used as an intermediate in the synthesis of more complex heterocyclic compounds. This is particularly useful in the development of new drugs with improved efficacy and reduced side effects .

Case Study 1: P2X7 Modulators

A study published in WIPO demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyrazine effectively modulated the P2X7 receptor. The findings indicated that these compounds could reduce inflammation and pain in animal models .

Case Study 2: Antimicrobial Screening

Research conducted by a team at a pharmaceutical lab evaluated the antimicrobial properties of several imidazo[1,2-a]pyrazine derivatives against common bacterial strains. The results showed promising activity against resistant strains, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core Scaffold : The tetrahydroimidazo[1,2-a]pyrazine system is derived from a heterocyclized dipeptide, enabling combinatorial chemistry approaches for functionalization .
  • Substituents : The 3-bromo group contributes to electrophilic reactivity, facilitating cross-coupling reactions in drug discovery .
  • Salt Form : The dihydrochloride salt improves stability and aqueous solubility compared to the free base .

Comparison with Similar Compounds

The tetrahydroimidazo[1,2-a]pyrazine scaffold is versatile, with modifications leading to diverse pharmacological profiles. Below is a comparative analysis of structurally related compounds:

Structural Analogues by Substitution Position

Compound Name Substitution Position Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride 3 Br, 2×HCl 274.97 Protein inhibition, drug intermediate
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride 2 Br, 2×HCl 274.97 Synthetic intermediate
3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride 3, 2 Br, CF₃, HCl 310.58 Antimalarial research
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide N/A Carbohydrazide 237.25 Antibacterial agents

Key Observations:

  • Positional Isomerism : The 3-bromo derivative (target compound) exhibits distinct reactivity compared to the 2-bromo isomer due to steric and electronic differences .
  • Trifluoromethyl Substitution : The addition of CF₃ at position 2 enhances metabolic stability and lipophilicity, as seen in antimalarial derivatives .
  • Core Heterocycle Variation : Replacing pyrazine with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) shifts biological activity toward antibacterial applications .

Pharmacological Profiles

Compound Class Example Target/Mechanism Efficacy (IC₅₀ or MIC) Reference
Gaq Protein Inhibitors BIM-46174 (dimerized derivative) Inhibits Gaq signaling pathways IC₅₀ = 0.8 µM (HEK293 cells)
Antifungal Agents 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives Fungal ergosterol synthesis MIC = 4–16 µg/mL (Candida spp.)
P2X7 Receptor Modulators Tetrahydroimidazo[1,2-a]pyrazine derivatives Modulates ATP-gated ion channels EC₅₀ = 10–100 nM
Antimalarial Candidates Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Targets Plasmodium proteases IC₅₀ = 120 nM (Pf3D7 strain)

Key Findings:

  • Gaq Inhibition : Dimerization of the tetrahydroimidazo[1,2-a]pyrazine core (e.g., BIM-46187) enhances cell permeability and target affinity .
  • Antifungal Activity : Pyridine-based analogues (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) show selective activity against Candida species but lack efficacy in pyrazine derivatives .
  • P2X7 Modulation : Substituents like halogen or CF₃ groups improve receptor binding affinity, critical for inflammatory disease applications .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₈BrN₃·2HCl
  • Molecular Weight : 241.00 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P2X7 Receptor Modulation : This compound acts as a modulator of the P2X7 receptor, which plays a critical role in inflammation and immune responses. By antagonizing ATP effects at this receptor, it may help in managing inflammatory conditions .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for different cell lines have been reported as follows:
    • BEL-7402 (liver cancer): IC₅₀ = 9.4 µM
    • A549 (lung cancer): IC₅₀ = 7.8 µM .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. It reduces apoptosis in PC12 cells exposed to neurotoxic agents .

Biological Activity Summary Table

Activity TypeTarget/Cell LineIC₅₀ (µM)Reference
AnticancerBEL-74029.4
AnticancerA5497.8
NeuroprotectionPC1225
Inflammation InhibitionRAW264.7 macrophages20

Study 1: Anticancer Potential

A study evaluated the anticancer effects of various pyrazine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of BEL-7402 and A549 cell lines with low IC₅₀ values, suggesting strong potential as an anticancer agent.

Study 2: Neuroprotection in PC12 Cells

In another investigation focused on neuroprotection, the compound was tested in PC12 cells subjected to oxidative stress. The results indicated that it effectively reduced cell death and apoptosis rates compared to untreated controls.

Q & A

Q. How can researchers optimize the synthesis of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride to improve yield and purity?

  • Methodological Answer : A one-pot, two-step reaction protocol is recommended, leveraging methodologies similar to those used for structurally related tetrahydroimidazo[1,2-a]pyridine derivatives. Key steps include:
  • Step 1 : Cyclocondensation of brominated precursors with amines under reflux in aprotic solvents (e.g., DMF or THF).
  • Step 2 : Direct hydrochlorination using HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt.
    Purity validation via 1H^1H NMR (DMSO-d6d_6) and HRMS is critical to confirm structural integrity. For example, a reported analog achieved 61% yield with >95%>95\% purity using this approach .
  • Optimization Tips : Adjust reaction time (12–24 hr) and stoichiometry of brominated reagents to minimize byproducts.

Q. What analytical techniques are most reliable for characterizing the structural and thermal properties of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 to resolve aromatic/amine protons and carbons (e.g., δ 7.2–8.5 ppm for imidazole protons) .
  • HRMS (ESI+) for exact mass verification (e.g., calculated [M+H]+^+ = 293.04 Da; observed = 293.05 Da) .
  • Thermal Stability :
  • Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 215–225°C for related compounds) .

Q. How does the solubility profile of this compound influence its application in biological assays?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base.
  • Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and ethanol. For example, a structurally similar compound showed >10 mg/mL solubility in DMSO, making it suitable for in vitro assays .
  • Bioassay Compatibility : Pre-filter solutions (0.22 µm membrane) to avoid precipitation in cell culture media.

Advanced Research Questions

Q. What computational strategies can predict reactivity and regioselectivity in derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for bromine substitution. For example, Fukui indices can identify nucleophilic attack sites .
  • Reaction Path Screening : Employ software like Gaussian or ORCA to simulate intermediates and transition states, reducing experimental trial-and-error .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with halogen (Cl, F) or methyl substitutions at positions 3 and 5. Compare activity using assays like kinase inhibition or receptor binding .
  • Data-Driven SAR : Apply multivariate analysis to correlate substituent electronegativity (Hammett σ values) with bioactivity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :
  • Validation Workflow :

Re-run NMR with higher field strength (500+ MHz) and 2D techniques (COSY, HSQC) to resolve overlapping signals .

Cross-validate with XRD (if crystalline) or IR spectroscopy (e.g., 1650–1700 cm1^{-1} for C-Br stretches) .

  • Case Study : A reported analog showed a 0.1 ppm deviation in 1H^1H NMR due to solvent polarity effects, resolved by using D2 _2O instead of DMSO .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Use Pd/charcoal for debromination side reactions, achieving >80% yield with <5% waste .

Q. How can impurity profiling and control be implemented for regulatory compliance?

  • Methodological Answer :
  • HPLC-MS Monitoring : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities at 254 nm. For example, a related compound had <0.5% impurities after column chromatography .
  • Reference Standards : Compare retention times with certified impurities (e.g., EP/BP standards for triazolo analogs) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS data?

  • Methodological Answer :
  • Root Cause : Isotopic interference (e.g., 81Br^{81}Br vs. 79Br^{79}Br) or adduct formation (e.g., [M+Na]+^+).
  • Resolution : Use high-resolution instruments (Q-TOF) and isotopic pattern analysis. For example, a reported analog showed a 0.0162 Da error after recalibration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

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